molecular formula C15H14BrNO2 B12613179 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate CAS No. 920270-29-7

2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate

Cat. No.: B12613179
CAS No.: 920270-29-7
M. Wt: 320.18 g/mol
InChI Key: MRKSLZKTEYIQKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid with 2-(pyridin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethyl 4-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-(Pyridin-2-yl)ethyl 4-fluoro-2-methylbenzoate: Similar structure but with a fluorine atom instead of bromine.

    2-(Pyridin-2-yl)ethyl 4-iodo-2-methylbenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Pyridin-2-yl)ethyl 4-bromo-2-methylbenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

CAS No.

920270-29-7

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

2-pyridin-2-ylethyl 4-bromo-2-methylbenzoate

InChI

InChI=1S/C15H14BrNO2/c1-11-10-12(16)5-6-14(11)15(18)19-9-7-13-4-2-3-8-17-13/h2-6,8,10H,7,9H2,1H3

InChI Key

MRKSLZKTEYIQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)OCCC2=CC=CC=N2

Origin of Product

United States

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